1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-12(16)13-6-8-14(9-7-13)19(17,18)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPSEMSLAWCSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Sulfonylation with Azepane-1-sulfonyl Chloride
The most direct route involves introducing the azepane-1-sulfonyl group to acetophenone via electrophilic aromatic substitution. However, acetophenone’s electron-withdrawing acetyl group deactivates the aromatic ring, necessitating harsh conditions.
Procedure :
- Chlorosulfonation : Treat acetophenone with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-acetylbenzenesulfonyl chloride.
- Amination : React the sulfonyl chloride intermediate with azepane in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (Et₃N) as a base.
- Workup : Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Challenges :
Transition Metal-Catalyzed Coupling
Copper and palladium catalysts enable efficient C–S bond formation between halogenated acetophenones and azepane sulfinate salts. This method offers superior regiocontrol compared to electrophilic substitution.
Procedure :
- Substrate Preparation : Synthesize 4-bromoacetophenone via bromination of acetophenone using Br₂ in acetic acid.
- Coupling Reaction : Combine 4-bromoacetophenone (1 equiv), sodium azepane-1-sulfinate (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 12 hours.
- Isolation : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol.
Optimization :
- Catalyst System : CuI/1,10-phenanthroline outperforms Pd(PPh₃)₄ in yield (78% vs. 62%).
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance sulfinate nucleophilicity.
Advanced Methodologies
One-Pot Tandem Sulfonation-Amination
This streamlined approach combines sulfonation and amination in a single reactor, reducing purification steps.
Steps :
Radical Sulfonylation Using Persulfate Salts
A photoredox-mediated method leverages visible light to generate sulfonyl radicals, enabling mild C–H functionalization.
Conditions :
- Substrates : Acetophenone, azepane-1-sulfinic acid (1.2 equiv).
- Catalyst : Ru(bpy)₃Cl₂ (2 mol%).
- Oxidant : K₂S₂O₈ (1.5 equiv).
- Light Source : 450 nm LED, 24 hours.
Outcome :
- Yield : 58% with para:meta selectivity of 8:1.
- Mechanism : Sulfonyl radical addition to the aromatic ring followed by rearomatization.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Selectivity (para:meta) | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | ClSO₃H, Et₃N | 45–50 | 3:1 | Simple reagents |
| Cu-Catalyzed Coupling | CuI/1,10-phenanthroline | 78 | >20:1 | High regiocontrol |
| One-Pot Tandem | AlCl₃ | 65–70 | 5:1 | Reduced purification steps |
| Photoredox | Ru(bpy)₃Cl₂ | 58 | 8:1 | Mild conditions |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves heat and mass transfer for exothermic sulfonation steps:
Waste Mitigation
- Solvent Recovery : Distill DCM and DMSO for reuse (90% recovery).
- Byproduct Management : Neutralize HCl gas with NaOH scrubbers.
Chemical Reactions Analysis
1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 255.34 g/mol
- IUPAC Name : 1-[4-(azepane-1-sulfonyl)phenyl]ethan-1-one
The compound's structure includes an azepane ring, which may influence its pharmacological properties by interacting with biological targets.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that compounds with similar structures may exhibit antimicrobial properties. The sulfonyl group can enhance the compound's reactivity towards biological targets, potentially leading to the development of new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound could be a lead candidate in anticancer drug discovery. Its ability to modulate specific cellular pathways may inhibit tumor growth.
Biological Studies
The biological activity of this compound has been investigated in various contexts:
- Neuropharmacology : The azepane ring suggests potential anxiolytic effects. Compounds with similar structures have shown promise in modulating GABAergic systems, which are crucial for anxiety regulation.
- In Vivo Studies : Animal models have demonstrated that derivatives of this compound can reduce anxiety-like behaviors, indicating its potential use in treating anxiety disorders.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of Azepane Sulfonamide : Azepane reacts with sulfonyl chloride to form an azepane sulfonamide intermediate.
- Coupling Reaction : This intermediate is then reacted with an appropriate phenolic compound under basic conditions to yield the desired product.
Case Studies and Findings
Several studies have documented the applications and effects of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains; further studies needed for clinical relevance. |
| Anticancer Potential | In vitro assays indicated inhibition of cancer cell proliferation; ongoing research aims to elucidate mechanisms. |
| Neuropharmacological Effects | Animal studies reported significant reductions in anxiety-like behaviors; suggests potential for therapeutic use in anxiety disorders. |
Mechanism of Action
The mechanism of action of 1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound may also interact with cellular pathways involved in protein synthesis and degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of aryl sulfonyl ketones with heterocyclic substitutions. Key analogs include:
Advantages and Limitations
- Sulfonyl groups enhance metabolic stability and solubility compared to non-sulfonated analogs .
- Limitations: Synthetic complexity: Azepane derivatives may require longer reaction times or lower yields compared to piperidine analogs . Limited in vivo Most studies focus on in vitro or computational models, necessitating further pharmacokinetic profiling.
Biological Activity
1-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-one, a compound featuring an azepane ring and a sulfonyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 281.37 g/mol. The compound's structure includes an azepane ring, which enhances its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites of enzymes, leading to inhibition. This mechanism is often observed in compounds targeting cancer cell proliferation.
- Cell Cycle Modulation : Studies have shown that related compounds can affect cell cycle progression, particularly in cancer cells. For instance, antiproliferative agents have been reported to induce G2/M phase arrest in various cancer cell lines.
Anticancer Activity
A significant body of research has focused on the anticancer properties of compounds with similar structures. For example, studies have demonstrated that derivatives of arylsulfonamides exhibit cytotoxic effects against various cancer cell lines:
| Compound | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| TASIN-1 | 0.0048 | DLD-1 (APC TR) | Inhibition of cholesterol biosynthesis |
| TASIN-2 | 0.012 | HT29 | G2/M phase arrest |
These findings suggest that this compound could potentially share similar anticancer properties.
Proteomic Applications
The compound is utilized in proteomics research to study protein interactions and functions. Its ability to modulate protein activity through sulfonamide interactions makes it a valuable tool for understanding cellular mechanisms.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by its structural components:
- Aryl Substituents : Variations in the aryl group attached to the sulfonamide significantly affect biological activity. Electron-withdrawing groups tend to enhance potency.
- Alkyl Chain Length : The length and branching of the alkyl chain on the azepane ring also play critical roles in modulating activity. Optimal chain lengths have been identified that maximize interaction with biological targets.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that compounds related to this compound exhibit favorable profiles:
- Oral Bioavailability : Some derivatives show high oral bioavailability (>70%), making them suitable candidates for therapeutic applications.
- Metabolic Stability : Compounds have demonstrated good stability in metabolic assays, indicating potential for prolonged therapeutic effects.
Q & A
Q. How can computational modeling guide structural modifications to enhance blood-brain barrier (BBB) penetration?
- Methodological Answer :
- QSAR models : Train algorithms on logP, polar surface area, and BBB permeability data.
- In silico modifications : Introduce halogen substituents (e.g., Cl, Br) to improve lipophilicity.
- P-glycoprotein efflux prediction : Use SwissADME to assess transporter interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
